3-iodo-N-isopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMWPTXZWPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo N Isopropylbenzamide
Regioselective Iodination of N-Isopropylbenzamide Precursors
The direct iodination of N-isopropylbenzamide presents a formidable challenge in controlling the position of the incoming iodine atom. The N-isopropylamido group is a meta-director in electrophilic aromatic substitution reactions. However, other synthetic strategies can be employed to achieve different substitution patterns.
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the ortho position of an aromatic ring. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-C–H bond. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine, to introduce the desired substituent with high regioselectivity. wikipedia.orgbaranlab.org The amide functionality, including N-isopropylbenzamide, can serve as an effective DMG. wikipedia.orgorganic-chemistry.org
The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the acidity of the ortho protons. wikipedia.orgorganic-chemistry.org Subsequent deprotonation forms a stabilized ortho-lithiated species. The reaction with an iodine source, like molecular iodine (I₂), then yields the ortho-iodinated product. unito.it Research has shown that N,N-diisopropylbenzamides can undergo ortho-lithiation followed by iodination. unito.it While this method is highly effective for ortho-iodination, it is not the primary route for synthesizing the meta-iodinated isomer.
Recent studies have explored telescoped DoM-Suzuki-Miyaura coupling reactions in environmentally friendly deep eutectic solvents (DESs), demonstrating the versatility of the ortho-lithiated intermediates. unito.it
Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic iodination is a direct method for introducing an iodine atom onto an aromatic ring. For N-isopropylbenzamide, the amide group directs incoming electrophiles to the meta position. However, iodine itself is a weak electrophile, and the reaction often requires an activating agent or catalyst. libretexts.org
Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent like hydrogen peroxide or a copper(II) salt. libretexts.orgacs.org The oxidizing agent converts iodine to a more potent electrophilic species. libretexts.org For instance, iridium(III)-catalyzed C-H iodination of benzamides using NIS has been reported to achieve ortho-selectivity, highlighting the challenges of directing the substitution to other positions without specific directing groups. acs.org
The choice of solvent and additives can also influence the outcome of the reaction. For example, a mixture of dimethylformamide (DMF) and t-amyl alcohol has been found to be effective in certain palladium-catalyzed iodinations. nih.gov
Halogenation via Aryl Diazonium Salts
The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring by displacing a diazonium salt. wikipedia.orgmasterorganicchemistry.com This two-step process begins with the diazotization of an aromatic amine, followed by treatment with a copper(I) salt or other reagents. wikipedia.orgmasterorganicchemistry.com
To synthesize 3-iodo-N-isopropylbenzamide via this route, one would start with 3-amino-N-isopropylbenzamide. This precursor would be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. masterorganicchemistry.com Subsequent reaction with potassium iodide (KI) would then yield the desired this compound. organic-chemistry.orgnih.gov This method offers a reliable way to achieve the specific meta-iodination pattern, which can be challenging to obtain through direct electrophilic substitution.
Recent advancements in Sandmeyer-type reactions have focused on developing milder and more efficient protocols, including metal-free conditions and the use of ionic liquids. organic-chemistry.orgnih.gov
Palladium-Catalyzed C-X Bond Formation for Aryl Iodides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While often used for C-C, C-N, and C-O bond formation, palladium catalysis can also be employed for C-halogen bond formation. Specifically, Pd(II)-catalyzed C-H iodination has emerged as a powerful tool for the synthesis of aryl iodides. nih.gov
These reactions typically involve a directing group to guide the palladium catalyst to a specific C-H bond. The amide group in N-isopropylbenzamide can act as such a directing group, often favoring ortho-iodination. nih.gov The reaction commonly utilizes an iodine source like molecular iodine (I₂) and an oxidant. nih.gov Research has demonstrated the use of Pd(OAc)₂ as a catalyst for the ortho-iodination of amides. nih.gov
While highly effective for ortho-functionalization, achieving meta-iodination through this pathway is less common and would require a directing group positioned to favor meta-C-H activation.
Novel Synthetic Routes to the N-Isopropylbenzamide Core
The synthesis of the N-isopropylbenzamide core itself is a fundamental step. A common and straightforward method involves the acylation of isopropylamine (B41738) with a benzoic acid derivative. For the synthesis of this compound, this would typically involve the reaction of 3-iodobenzoyl chloride with isopropylamine. mdpi.com This approach is often high-yielding and allows for the unambiguous placement of the iodine atom. mdpi.com
The 3-iodobenzoyl chloride precursor can be prepared from 3-iodobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Alternative methods for amide bond formation include the use of coupling reagents or the transamidation of N-acyl glutarimides. Benzotriazole-mediated synthesis provides another route where benzoic acid is activated with benzotriazole (B28993) before reacting with isopropylamine.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic procedure. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.
For instance, in palladium-catalyzed iodinations, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂, PdI₂), the additive (e.g., CsOAc, NaHCO₃), and the solvent system can significantly impact the reaction's efficiency. nih.gov It was found that a mixture of DMF and t-amyl alcohol improved the yield of a Pd-catalyzed ortho-iodination, and the addition of NaHCO₃ further enhanced it to near quantitative yields. nih.gov Reducing the catalyst loading is also a common goal in optimization to improve the process's cost-effectiveness and sustainability. nih.gov
In the case of DoM reactions, the choice of organolithium base (e.g., n-BuLi, sec-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the rate and success of the metalation step. baranlab.org The temperature at which the reaction is carried out is also critical to prevent side reactions.
For Sandmeyer reactions, the temperature control during the diazotization and the subsequent displacement is vital for obtaining a good yield and avoiding the formation of unwanted byproducts. nih.gov
Below is a table summarizing various synthetic approaches to iodinated N-isopropylbenzamides, highlighting the reagents and typical outcomes.
| Synthetic Approach | Precursor | Key Reagents/Catalysts | Position of Iodination | Reference |
| Directed Ortho-Metalation | N,N-diisopropylbenzamide | t-BuLi, I₂ | ortho | unito.it |
| Electrophilic Iodination | N-isopropylbenzamide | NIS, [Cp*Ir(H₂O)₃]SO₄, TFA | ortho | acs.org |
| Sandmeyer Reaction | 3-amino-N-isopropylbenzamide | NaNO₂, H₂SO₄, KI | meta | nih.gov |
| Palladium-Catalyzed Iodination | N-isopropylbenzamide | Pd(OAc)₂, I₂, CsOAc, NaHCO₃ | ortho | nih.gov |
| Amidation | 3-iodobenzoyl chloride | Isopropylamine, Triethylamine (B128534) | meta | mdpi.com |
Preparation of Isotopically Labeled this compound
The synthesis of isotopically labeled analogs of this compound is crucial for various research applications, including in vitro radioligand binding assays and in vivo imaging studies. These labeled compounds incorporate radioactive isotopes, such as Iodine-123, Iodine-125, and Iodine-131, or stable isotopes like Deuterium (B1214612) (²H) and Carbon-13 (¹³C). The synthetic strategies are designed to introduce the isotope efficiently and, in the case of radiolabeling, often as the final step to minimize handling of radioactive materials and maximize specific activity.
Strategies for Radioiodination (e.g., Iodine-123, Iodine-125, Iodine-131)
Radioiodinated benzamides are valuable tools in nuclear medicine and biomedical research. wikipedia.org The introduction of a radioactive iodine isotope onto the benzamide (B126) scaffold is typically achieved through electrophilic or nucleophilic substitution reactions. For this compound, the most common and efficient method involves the radioiododestannylation of an organotin precursor. mdpi.comnih.gov This method offers high radiochemical yields and purity under mild conditions. mdpi.com
The general strategy begins with the synthesis of a non-radioactive trialkylstannyl precursor, typically N-isopropyl-3-(tri-n-butylstannyl)benzamide. This precursor is then subjected to an electrophilic substitution reaction where the trialkylstannyl group is replaced by a radioactive iodine isotope. This reaction is facilitated by an oxidizing agent that converts the radioactive iodide (e.g., Na[¹²⁵I]) into an electrophilic iodine species. nih.gov
The choice of iodine isotope depends on the intended application.
Iodine-123 (¹²³I) is often used for in vivo imaging with Single Photon Emission Computed Tomography (SPECT) due to its favorable gamma emission energy (159 keV) and relatively short half-life (13.2 hours). wikipedia.org
Iodine-125 (¹²⁵I) has a longer half-life (59.4 days) and emits low-energy photons, making it ideal for in vitro applications like radioligand binding assays and autoradiography. nih.gov
Iodine-131 (¹³¹I) has been used historically but is less common for imaging now due to its high-energy gamma emissions and beta-particle emission; it is more often applied in therapeutic contexts.
The radioiodination process is summarized in the table below.
Table 1: Radioiodination via Iododestannylation
| Step | Description | Precursor/Reagent | Conditions | Product |
|---|---|---|---|---|
| 1 | Precursor Synthesis | 3-Bromobenzoic acid or 3-Iodobenzoic acid | Standard amidation with isopropylamine, followed by stannylation with hexa-n-butylditin and a palladium catalyst. | N-isopropyl-3-(tri-n-butylstannyl)benzamide |
| 2 | Radioiodination | N-isopropyl-3-(tri-n-butylstannyl)benzamide, Na[*I] (e.g., Na[¹²³I], Na[¹²⁵I], Na[¹³¹I]), Oxidizing Agent (e.g., Chloramine-T, tert-butylhydroperoxide) | Aqueous/organic solvent, room temperature. nih.gov | 3-[*I]Iodo-N-isopropylbenzamide |
| 3 | Purification | Crude reaction mixture | High-Performance Liquid Chromatography (HPLC) | Purified radiolabeled product |
This iododestannylation method is highly versatile and can be adapted for any of the common iodine radioisotopes, yielding the desired radiolabeled this compound with high specific activity, which is crucial for sensitive detection in biological systems. nih.gov
Synthesis of Deuterated and Carbon-13 Labeled Analogs
The synthesis of stable isotope-labeled analogs, such as those containing deuterium (D or ²H) or Carbon-13 (¹³C), is important for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.
Deuterium Labeling: Deuterated analogs of this compound can be prepared by introducing deuterium atoms at specific positions on the aromatic ring or the isopropyl group. One effective method for deuterating the benzamide core is through transition metal-catalyzed C-H activation. acs.org For instance, an iridium-catalyzed C-H/D-H exchange can selectively introduce deuterium at the ortho positions of the benzamide ring. acs.orgrsc.org
Table 2: Synthesis of Deuterated this compound
| Method | Description | Starting Material | Deuterium Source | Catalyst/Reagents | Product |
|---|---|---|---|---|---|
| C-H Activation | Catalytic exchange of ortho-hydrogens with deuterium. | This compound | Deuterated solvent (e.g., t-AmOD) or D₂O | Rhodium(III) or Iridium(III) complex, Ag₂CO₃, KH₂PO₄. rsc.org | 3-Iodo-N-isopropyl-(2,6-d₂)benzamide |
| Precursor Synthesis | Synthesis from a deuterated building block. | Deuterated benzene (B151609) or deuterated benzoic acid | N/A | Standard multi-step synthesis | Variously deuterated this compound |
Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound typically involves incorporating a ¹³C-enriched precursor at an early stage of the synthesis. nih.gov The position of the ¹³C label can be strategically chosen depending on the intended use, for example, at the carbonyl carbon or within the isopropyl group.
A common approach is to start with a commercially available ¹³C-labeled building block, such as ¹³C-carboxyl-benzoic acid or ¹³C-labeled isopropylamine. The standard synthetic route for amidation is then followed to produce the final labeled compound. mdpi.comnih.gov
Table 3: Synthesis of Carbon-13 Labeled this compound
| Label Position | Precursor | Synthetic Step |
|---|---|---|
| Carbonyl Carbon | 3-Iodo-[carboxyl-¹³C]benzoic acid | Amidation with isopropylamine using a coupling agent (e.g., DCC) or via the acid chloride. |
| Isopropyl Group | [¹³C₂]-Isopropylamine | Amidation of 3-iodobenzoyl chloride. |
These methods allow for the precise and efficient synthesis of isotopically labeled versions of this compound, enabling detailed investigation of its biological behavior and function.
Chemical Reactivity and Transformation Studies of 3 Iodo N Isopropylbenzamide
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in 3-iodo-N-isopropylbenzamide is the most reactive site for many synthetic transformations due to its susceptibility to oxidative addition by transition metal catalysts. This reactivity enables a wide range of cross-coupling and substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl iodide in this compound serves as an excellent electrophilic partner in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This method is widely used to form new carbon-carbon bonds. For instance, this compound can be coupled with various arylboronic acids to produce the corresponding biaryl structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govresearchgate.net
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | ~90 |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ | t-Bu₃P | KF | THF | RT | ~85 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. This compound can be effectively coupled with a variety of terminal alkynes under mild conditions. researchgate.netresearchgate.netmdpi.com
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50 | ~88 |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | THF | 60 | ~85 |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.org While specific examples for this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com
| Alkene | Catalyst | Base | Solvent | Temp. (°C) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 |
| n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | NMP | 120 |
| Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 110 |
Nucleophilic Aromatic Substitution Pathways
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of ortho-iodobenzamides, a directed SNA_r reaction has been observed where the amide group facilitates the substitution of the ortho-iodine atom by an amine nucleophile, even without the presence of strong electron-withdrawing groups on the aromatic ring. rsc.orgrsc.org This reaction often proceeds at room temperature in the presence of pyridine. rsc.org The mechanism is believed to involve the formation of a Meisenheimer-like intermediate, which is stabilized by the adjacent amide functionality. libretexts.org
Oxidative Addition Processes
The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium species (typically Pd(0)). nih.govchemrxiv.orgyoutube.com In the case of this compound, the C-I bond readily undergoes oxidative addition to a Pd(0) complex to form a Pd(II)-aryl intermediate. nih.govresearchgate.net This process involves the cleavage of the carbon-iodine bond and the formation of new palladium-carbon and palladium-iodine bonds. youtube.com The facility of this step is a key reason why aryl iodides are highly reactive substrates in these catalytic cycles. chemrxiv.org The nature of the ligands on the palladium center can significantly influence the rate and efficiency of the oxidative addition process. chemrxiv.org
Reactions at the Amide Functional Group
The N-isopropylamide group in this compound also presents opportunities for chemical modification, although these reactions are generally less common than those involving the aryl iodide moiety.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amide nitrogen in N-isopropylbenzamide can be deprotonated with a strong base to form an amidate anion, which can then act as a nucleophile in alkylation reactions with alkyl halides. evitachem.comorganic-chemistry.org However, direct N-alkylation of secondary amides can sometimes be challenging due to the relatively low acidity of the N-H proton and potential for O-alkylation. More modern methods for N-alkylation may involve transition-metal catalysis. rsc.org
N-Acylation: N-acylation of a secondary amide like N-isopropylbenzamide would lead to the formation of an imide. This can be achieved by reacting the corresponding amidate with an acylating agent such as an acid chloride or anhydride. researchgate.netsavemyexams.comorganic-chemistry.org These reactions are typically carried out in the presence of a base to deprotonate the amide. The reactivity of the acylating agent is a key factor, with acyl chlorides generally being more reactive than anhydrides. scribd.com
| Acylating Agent | Base | Solvent |
| Acetyl Chloride | Pyridine | Dichloromethane |
| Benzoyl Chloride | Triethylamine (B128534) | THF |
| Acetic Anhydride | DMAP | Acetonitrile |
Hydrolysis and Amide Bond Modifications
The amide bond in this compound is generally stable but can be cleaved under harsh conditions.
Hydrolysis: Amide hydrolysis can be catalyzed by either acid or base, typically requiring elevated temperatures. chemistrysteps.comyoutube.comchemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com The final products are 3-iodobenzoic acid and isopropylammonium ion. libretexts.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the 3-iodobenzoate (B1234465) salt and isopropylamine (B41738). youtube.comyoutube.com
Other Amide Bond Modifications: Beyond simple hydrolysis, the amide bond can be involved in other transformations. For example, transamidation reactions, where the isopropylamine moiety is exchanged with another amine, can be facilitated by heat or specific catalysts. evitachem.com Reduction of the amide group, typically with strong reducing agents like lithium aluminum hydride, would yield the corresponding amine, 3-iodo-N-isopropylbenzylamine.
Derivatization of the Isopropyl Group
Direct derivatization of the N-isopropyl group in this compound is a challenging yet potentially valuable transformation. While research specifically targeting the functionalization of the isopropyl moiety in this exact compound is not extensively documented, analogous reactions on similar N-alkyl benzamides provide a strong indication of the potential synthetic pathways.
One promising approach involves the direct functionalization of the C(sp³)–H bonds of the N-alkyl group. Research has demonstrated the feasibility of visible-light-induced dual catalysis for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides. rsc.org This method utilizes N-hydroxyphthalimide (NHPI) imidate esters as substrates under the influence of a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. rsc.org For N-isopropyl benzamides, this would correspond to the functionalization of the methine (CH) group of the isopropyl substituent.
It is also worth noting that the N-isopropyl group can be cleaved under certain conditions. For instance, methanesulfonic acid has been reported to efficiently remove isopropyl substituents from N-isopropylamides, albeit at elevated temperatures (90°C) and with variable reaction times. researchgate.net While this represents a de-derivatization, it underscores the reactivity of the N-alkyl portion of the molecule under strong acidic conditions.
The following table summarizes potential derivatization reactions of the N-isopropyl group based on studies of analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product from this compound | Reference |
| N-α C(sp³)–H Amination/Alkenylation | NHPI imidate ester, Photoredox catalyst, HAT catalyst, Visible light | 3-Iodo-N-(1-amino-1-methylethyl)benzamide or 3-Iodo-N-(1-alkenyl-1-methylethyl)benzamide | rsc.org |
| Reductive Alkylation | 1. Tf₂O, 2-F-Py, Et₃SiH2. BF₃·OEt₂, R-MgX or R-Li | 1-(3-Iodophenyl)-N-isopropyl-1-alkylmethanamine | acs.org |
| N-Isopropyl Group Cleavage | Methanesulfonic acid, 90°C | 3-Iodobenzamide (B1666170) | researchgate.net |
Exploration of Rearrangement and Cyclization Pathways
The strategic placement of the iodine atom on the benzene (B151609) ring and the presence of the amide functionality make this compound a key precursor for the synthesis of various heterocyclic compounds through rearrangement and cyclization reactions. The iodine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling and annulation reactions.
Palladium-Catalyzed Intramolecular Cyclizations:
A significant body of research has focused on the palladium-catalyzed intramolecular cyclization of ortho-halobenzamides to construct fused heterocyclic systems. While this compound has a meta-iodo substituent, related reactions of ortho-iodo analogues provide a framework for potential cyclization strategies. For instance, palladium-catalyzed intramolecular C-H bond activation is a powerful tool for forming phenanthridinone scaffolds from N-substituted o-halobenzanilides. rsc.org
A particularly relevant transformation is the palladium-catalyzed annulation of arynes by substituted o-halobenzamides, which yields N-substituted phenanthridinones in a single step through simultaneous C-C and C-N bond formation. nih.gov This suggests that if this compound were to react with an aryne precursor, it could potentially lead to the formation of complex fused heterocyclic structures.
Furthermore, palladium-catalyzed cascade cyclocarbopalladations of N-propargyl-2-iodobenzamides have been shown to produce 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This highlights the potential for intramolecular cyclization if a suitable reactive partner is introduced onto the N-isopropyl group of this compound.
Other Metal-Catalyzed Cyclizations:
Cobalt catalysts have also been employed for the cyclization of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. mdpi.com This reaction is proposed to proceed through a five-membered aza-cobaltacycle intermediate. mdpi.com This suggests that this compound could potentially undergo similar transformations with appropriate coupling partners and a suitable cobalt catalyst.
Radical and Photochemical Cyclizations:
Transition-metal-free approaches have also been explored. An electroreductive aryl radical-mediated 5-exo-dig cyclization of N-cyano-2-halobenzamides has been developed for the synthesis of 3-iminoisoindolin-1-ones. researchgate.net Photochemical reactions also offer pathways for rearrangement and cyclization. The photochemical rearrangement of 2-halobenzamides is a known route to phenanthridinones. nih.gov While the position of the halogen is critical, these studies open avenues for exploring light-induced transformations of this compound.
The table below outlines some of the explored cyclization pathways for related halobenzamides, which could potentially be adapted for this compound.
| Cyclization Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |
| Annulation with Arynes | Palladium catalyst | ortho-Halobenzamide | Phenanthridinone | nih.gov |
| C-H Activation/Cyclization | Palladium-PVP NPs | N-Aryl-2-iodobenzamide | Phenanthridinone | rsc.org |
| Cyclization with Carbodiimides | Cobalt catalyst | 2-Bromobenzamide | 3-(Imino)isoindolin-1-one | mdpi.com |
| Cascade Cyclocarbopalladation | Palladium catalyst | N-Propargyl-2-iodobenzamide | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-one | beilstein-journals.org |
| Electroreductive Radical Cyclization | None (Electrolysis) | N-Cyano-2-halobenzamide | 3-Iminoisoindolin-1-one | researchgate.net |
| Photochemical Rearrangement | UV Light | 2-Halobenzamide | Phenanthridinone | nih.gov |
Hypervalent Iodine Chemistry and Catalysis Mediated by 3 Iodo N Isopropylbenzamide Derivatives
Design and Synthesis of 3-Iodo-N-isopropylbenzamide-Based Hypervalent Iodine Reagents
The design of effective hypervalent iodine catalysts often relies on the pre-organization of the monovalent precursor to facilitate oxidation and stabilize the resulting hypervalent species. For iodobenzamides, the most successful designs feature the iodine atom at the C-2 position (ortho to the amide). This ortho-relationship allows for an intramolecular dative interaction between the amide's carbonyl oxygen and the iodine atom upon oxidation. This interaction promotes the formation of a stable, five-membered cyclic hypervalent iodine(III) species known as a benziodazolone. nih.gov This cyclic structure enhances both the stability and reactivity of the reagent.
In stark contrast, This compound lacks the ortho-positioning of the amide group necessary for such intramolecular cyclization. Consequently, its oxidation does not lead to a stabilized cyclic hypervalent species but rather to an acyclic iodine(III) or iodine(V) compound. This fundamental structural difference is the primary reason for its significantly lower catalytic activity compared to its 2-iodo counterpart.
The synthesis of this compound itself is straightforward and typically achieved through the standard amidation of 3-iodobenzoyl chloride with isopropylamine (B41738), often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com
General Synthesis of N-Isopropyliodobenzamides:

The subsequent generation of a hypervalent iodine(III) reagent from this compound would involve oxidation with a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. nih.govmdpi.com For instance, the oxidation of 2-iodo-N-isopropylbenzamide with m-CPBA yields the corresponding cyclic 3-chlorobenzoyloxy-substituted benziodazolone. nih.govmdpi.com Applying the same conditions to the 3-iodo isomer would result in an acyclic analogue, which is generally less stable and reactive.
Mechanistic Investigations of Catalytic Cycles and Intermediate Characterization
Detailed mechanistic studies have largely focused on the highly active 2-iodobenzamide (B1293540) catalysts. For the oxidation of alcohols using a 2-iodobenzamide precatalyst and a terminal oxidant like Oxone®, a well-established catalytic cycle is proposed. nih.govjst.go.jp
The plausible mechanism involves the following key steps:
Oxidation of I(I) to I(V): The monovalent precatalyst (an N-substituted 2-iodobenzamide) is first oxidized by the terminal oxidant (e.g., Oxone®) to a trivalent iodine(III) species. This is rapidly followed by further oxidation to a pentavalent iodine(V) species. nih.govjst.go.jp
Alcohol Oxidation: The active I(V) species oxidizes the alcohol substrate to the corresponding carbonyl compound (aldehyde or ketone).
Catalyst Regeneration: During the oxidation of the alcohol, the I(V) species is reduced back to an I(III) species, which can then be re-oxidized by the terminal oxidant to regenerate the active I(V) catalyst and complete the cycle. jst.go.jp
Crucially, for the 2-iodo isomer, these hypervalent intermediates are stabilized through the cyclic benziodazolone structure. Monitoring of the reaction profile for the oxidation of 2-iodo-N-isopropyl-5-methoxybenzamide shows a gradual increase in the pentavalent iodine derivative with only a small amount of the trivalent intermediate being observed, suggesting that the oxidation of the I(III) species to the I(V) species is the rate-determining step. nih.gov
Specific mechanistic investigations for This compound are scarce in the literature, a direct consequence of its poor catalytic performance. It is hypothesized that the catalytic cycle would proceed through less stable, acyclic hypervalent intermediates. The higher energy barrier associated with forming these transient acyclic species, compared to the stabilized cyclic intermediates of the 2-isomer, accounts for the observed lack of reactivity.
Influence of Regioisomeric Iodine Position on Catalytic Performance
The position of the iodine atom on the benzamide (B126) ring is the single most critical factor determining catalytic efficacy. The ortho-isomer (2-iodo-N-isopropylbenzamide) is a highly effective catalyst for alcohol oxidation, whereas the meta- (3-iodo) and para- (4-iodo) isomers are comparatively inert under the same conditions. researchgate.netresearchgate.net
The following table presents data from a comparative study on the oxidation of benzhydrol to benzophenone, clearly illustrating the superior performance of the 2-iodo isomer.
| Catalyst | Position of Iodine | Yield of Benzophenone (%) |
|---|---|---|
| 2-Iodo-N-isopropylbenzamide | ortho | 94 |
| This compound | meta | <10 |
| 4-Iodo-N-isopropylbenzamide | para | <10 |
Substituent Effects on Reactivity and Stereoselectivity in Hypervalent Iodine Catalysis
While detailed studies on substituent effects for the less reactive this compound are not available, extensive research on the 2-iodo scaffold provides valuable insight into the electronic factors governing reactivity. In the catalytic oxidation of alcohols with 2-iodo-N-isopropylbenzamide derivatives, the nature of the substituent on the benzene (B151609) ring significantly influences the reaction rate. nih.govresearchgate.net
Generally, electron-donating groups (EDGs) enhance the catalytic activity, while electron-withdrawing groups (EWGs) diminish it. This is because EDGs increase the electron density at the iodine center, facilitating its oxidation to the active I(V) state, which is often the rate-determining step of the catalytic cycle. nih.gov
A study on the oxidation of benzhydrol using various substituted 2-iodo-N-isopropylbenzamides established the following reactivity order: nih.govresearchgate.net
5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe
The 5-methoxy derivative was found to be the most reactive catalyst, providing excellent yields of carbonyl compounds at room temperature. nih.gov This highlights that fine-tuning the electronic properties of the iodoarene backbone is a key strategy for optimizing catalyst performance. There is no available data on how such substitutions would affect stereoselectivity for this class of catalysts.
| Substituent on Benzene Ring | Electronic Effect | Relative Reactivity |
|---|---|---|
| 5-OMe | Strongly Donating | Highest |
| 5-Me | Donating | High |
| 4-OMe | Donating | High |
| H | Neutral | Moderate |
| 5-Cl | Withdrawing | Low |
| 5-OAc | Withdrawing | Low |
| 3-OMe | Withdrawing (Inductive) | Very Low |
| 5-CO₂Me | Strongly Withdrawing | Very Low |
| 5-NO₂ | Strongly Withdrawing | Lowest |
Applications in Organic Synthesis
Due to its poor catalytic activity, This compound is not a reagent of choice for applications in organic synthesis. However, the broader class of catalysts based on the 2-iodobenzamide scaffold has proven effective in a range of selective oxidative transformations.
The primary application for 2-iodobenzamide catalysts is the oxidation of alcohols. researchgate.net Secondary alcohols are efficiently converted to ketones, often with near-quantitative yields. google.com Primary benzylic and aliphatic alcohols can also be oxidized to the corresponding aldehydes or carboxylic acids depending on the reaction conditions. researchgate.net
Furthermore, these catalysts have been employed in more complex transformations such as the oxidative cleavage and cyclization of tetrahydrofuran-2-methanols to yield valuable γ-lactones. researchgate.netresearchgate.net This reaction proceeds smoothly at room temperature in the presence of a catalytic amount of 2-iodo-N-isopropylbenzamide and Oxone® as the co-oxidant.
Hypervalent iodine reagents, in general, are powerful tools for constructing C-C and C-heteroatom bonds through various functionalization reactions. researchgate.netrsc.org These include oxidative cyclizations, C-H aminations, and dearomatization reactions. For example, hypervalent iodine(III) reagents can mediate the intramolecular C(sp³)-H amination of N-methoxy benzamides to form γ-lactams. rsc.org While these applications showcase the versatility of hypervalent iodine chemistry, catalysts derived from This compound are not suitable for these transformations due to their inherent lack of reactivity. The development of such reactions almost invariably relies on precursors like the 2-iodo isomer or other iodoarenes that can form highly reactive hypervalent intermediates. rsc.org
Enantioselective Transformations Using Chiral Derivatives
The field of hypervalent iodine (HVI) chemistry has emerged as a powerful alternative to transition-metal catalysis, offering mild, low-toxicity, and environmentally benign pathways for a range of oxidative transformations. researchgate.netrsc.orgcardiff.ac.uk A significant frontier in this area is the development of chiral HVI reagents and catalysts to induce enantioselectivity in chemical reactions. sioc-journal.cnresearchgate.net While achiral iodoarenes like this compound serve as precursors for potent oxidizing agents, their derivatives can be engineered with chiral elements to facilitate asymmetric synthesis.
Strategies for inducing chirality typically involve two primary approaches: the introduction of chirality by attaching chiral acids or alcohols to the iodine center via ligand exchange, or by integrating chirality into the iodoarene backbone itself, often creating axial chirality. beilstein-journals.org These chiral catalysts, often generated in situ from a stable iodoarene precursor by a co-oxidant like meta-chloroperoxybenzoic acid (mCPBA), are crucial for a variety of enantioselective transformations. rsc.orgbeilstein-journals.org Key reactions include the oxidative dearomatization of phenols and naphthols, the α-functionalization of carbonyl compounds, and the difunctionalization of alkenes. beilstein-journals.orgclockss.org
A notable advancement is the development of C−N axially chiral iodoarenes, which are structurally related to benzamides. nih.gov These catalysts have proven effective in challenging reactions such as the stereoselective α-oxytosylation of ketones. nih.govresearchgate.net In these systems, the chirality is derived from restricted rotation around a carbon-nitrogen bond, not from a stereocenter within a ligand. uni-bremen.de Research has shown that these C-N axial chiral catalysts can achieve high yields and good to high enantioselectivities in the α-oxytosylation of a wide array of ketones. nih.gov For example, using a C-N axial chiral iodoarene catalyst, various propiophenone (B1677668) derivatives and other ketones have been converted to their corresponding α-oxytosylated products with enantiomeric excesses (ee) reaching up to 80%. nih.govuni-bremen.de
The successful application of these catalysts is detailed in the table below, which showcases the results of the α-oxytosylation for various ketone substrates. The reaction typically employs the chiral iodoarene as a pre-catalyst, with mCPBA as the terminal oxidant and a sulfonic acid as the nucleophile source. nih.gov
Table 1: Enantioselective α-Oxytosylation of Ketones Using a C-N Axial Chiral Iodoarene Catalyst
Data sourced from research on C-N axial chiral hypervalent iodine reagents. nih.govresearchgate.net
Another significant application of chiral hypervalent iodine catalysis is the oxidative dearomatization of phenols and naphthols to produce complex spirocyclic structures. beilstein-journals.orgacs.org The "Kita oxidation" pioneered this area using chiral spirobiindane-based iodine(III) reagents. beilstein-journals.orgclockss.org More recently, conformationally flexible organoiodine catalysts derived from chiral amino alcohols have been developed. acs.orgnih.gov These catalysts have achieved excellent enantioselectivities in the oxidative spirolactonization of both 1-naphthol (B170400) and 2-naphthol (B1666908) derivatives, with ee values reaching up to 98%. rsc.orgnih.gov This method provides a direct route to highly functionalized spirolactones, which are valuable synthetic intermediates. nih.gov
The table below summarizes the results for the enantioselective spirolactonization of various naphthol derivatives using a chiral iodoarene catalyst derived from an amino alcohol.
Table 2: Enantioselective Oxidative Spirolactonization of Naphthol Derivatives
Data sourced from studies on conformationally flexible organoiodine catalysts. rsc.orgacs.orgnih.gov
Furthermore, chiral HVI catalysis has been extended to the intermolecular aminooxygenation of olefins, where an amide can serve as both the oxygen and nitrogen source. acs.org This strategy allows for regiodivergent outcomes depending on the reaction conditions and demonstrates that asymmetric induction is achievable through the use of chiral hypervalent iodine catalysis. acs.org The development of these sophisticated chiral catalysts, which can be seen as derivatives of simpler iodoarenes like this compound, continues to expand the toolkit of asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. sioc-journal.cnnih.gov
Mentioned Compounds
Structure Activity Relationship Sar Studies in 3 Iodo N Isopropylbenzamide Derivatives
Impact of Iodine Position on Molecular Recognition and Ligand Binding
The position of the iodine atom on the benzamide (B126) ring is a critical determinant of the molecule's interaction with biological targets. While direct comparative studies on the 2-, 3-, and 4-iodo-N-isopropylbenzamide isomers are not extensively documented in publicly available research, broader studies on halogenated benzamides provide valuable insights into the significance of the iodine placement.
The iodine atom, due to its size, polarizability, and ability to form halogen bonds, can significantly influence binding affinity and selectivity. vulcanchem.com Halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a receptor, can be a key factor in molecular recognition. vulcanchem.com The position of the iodine atom dictates the directionality and potential for these interactions within a binding pocket.
For instance, in the context of dopamine (B1211576) D2-like receptors, the position of halogen substituents on the benzamide ring has been shown to be crucial for affinity. vulcanchem.comuni-mainz.de Studies on various halogenated benzamides have revealed that modifications at the 3-position of the aromatic ring can lead to a significant increase in affinity for these receptors. uni-mainz.de Specifically, in a series of iodinated benzamide derivatives, the placement of an iodine atom at the 3-position of the aromatic ring in conjunction with other substitutions resulted in high-affinity ligands for the D2 receptor. nih.gov This suggests that for certain receptors, the 3-position is optimal for placing a bulky and polarizable atom like iodine to engage in favorable interactions.
Furthermore, research on N-benzyl-3-iodobenzamide has indicated that the iodine substitution at the meta-position offers distinct advantages in biological interactions compared to other halogens like chlorine or bromine, likely due to its unique chemical properties that facilitate stronger binding to target proteins. researchgate.net The 3-iodobenzamide (B1666170) moiety has also been identified within synthetic ginkgolic acid analogs as sitting within a hydrophobic patch of the PTPN9 enzyme, highlighting its role in ligand binding.
In contrast, studies on o-iodobenzamide derivatives have shown that while they can be readily synthesized and labeled, their in vivo characteristics are heavily influenced by substitutions on the amide nitrogen. capes.gov.br The reactivity of iodobenzamides in catalytic applications also varies with the iodine position, with 2-iodobenzamides often being employed in copper-catalyzed reactions. mdpi.com This underscores that the optimal iodine position is highly dependent on the specific application, be it ligand-receptor binding or catalysis.
Table 1: Impact of Iodine Position on the Properties of Benzamide Derivatives (Illustrative)
| Iodine Position | Observed/Inferred Impact on Biological Activity | Key Interactions | Reference |
| 2- (ortho) | Often utilized in catalysis; steric hindrance may influence binding pocket fit. | Can facilitate intramolecular interactions and cyclization reactions. | mdpi.com |
| 3- (meta) | Associated with enhanced affinity for certain receptors like dopamine D2. | Favorable for halogen bonding and hydrophobic interactions in specific binding sites. | uni-mainz.denih.gov |
| 4- (para) | Modifications at this position are common in various bioactive benzamides. | Can influence overall electronic properties and interactions with solvent or receptor surfaces. | vulcanchem.com |
This table is illustrative and compiles general observations from various benzamide derivatives, as direct comparative studies on N-isopropylbenzamide isomers are limited.
Influence of N-Isopropyl Group Stereochemistry and Substitutions on Biological Interactions
The N-isopropyl group is a key feature of the 3-iodo-N-isopropylbenzamide scaffold, contributing to its lipophilicity and steric profile. While specific studies on the stereochemistry of the N-isopropyl group in this exact compound are scarce, research on related molecules highlights the importance of the size, shape, and stereochemistry of N-alkyl substituents in determining biological activity.
The isopropylamine (B41738) moiety is a common structural feature in many pharmacologically active compounds, particularly β-adrenergic receptor antagonists. nih.gov The stereochemistry of substituents can be a critical factor in drug-receptor interactions, where one enantiomer may exhibit significantly higher affinity or a different pharmacological profile than the other. This is often explained by the three-point attachment model, where a specific spatial arrangement of interacting groups is necessary for optimal binding. rsc.org
In the context of benzamide derivatives, substitutions on the amide nitrogen are known to profoundly affect their biological properties. capes.gov.br For example, in a series of o-iodobenzamides, progressive alkyl substitution on the amide nitrogen was found to alter the in vivo distribution and excretion patterns of the compounds. capes.gov.br While single alkyl substitutions did not drastically change the biological characteristics, disubstitution led to a different pattern of activity. capes.gov.br
The N-isopropyl group itself can engage in hydrophobic interactions within a receptor's binding pocket. The branched nature of the isopropyl group provides a specific steric footprint that can enhance binding to complementary surfaces. While not focusing on stereochemistry, studies on N-isopropylbenzamide have provided insights into its structural characteristics, such as the dihedral angle between the amide group and the phenyl ring, which is influenced by the N-substituent. nih.gov
In the broader context of ligand design, the stereochemistry of aliphatic side chains is a well-established principle for modulating receptor affinity and selectivity. For instance, in a study of imidazodiazepine ligands, compounds with an (S)-methyl configuration at a specific position exhibited better affinity for the kappa opioid receptor than the corresponding (R)-ligands. scielo.br This underscores the general principle that the precise three-dimensional arrangement of atoms in a substituent like the isopropyl group can be a key determinant of biological interaction.
Systematic Exploration of Substituent Effects on the Benzamide Ring System
Research on N-isopropyl-2-iodobenzamide derivatives as catalysts for oxidation reactions has provided a clear example of substituent effects. The reactivity was found to increase in the following order of substitution at the 5-position: NO2 < CO2Me < OAc < Cl < H < Me < OMe. researchgate.net This demonstrates that electron-donating groups enhance the catalytic activity, with the 5-methoxy derivative being the most reactive. researchgate.net
In the context of ligand-receptor interactions, substituents on the benzamide ring play a crucial role in tuning binding affinity and selectivity. For example, the addition of a second methoxy (B1213986) group at the 3-position of certain benzamide derivatives resulted in a strong increase in affinity for D2-like dopamine receptors. uni-mainz.de This highlights the potential for synergistic effects between different substituents.
The introduction of fluorine atoms is a common strategy in medicinal chemistry to improve biological properties. Fluorinated benzamide derivatives have been shown to exhibit increased binding affinity for the protein cereblon compared to their non-fluorinated analogs. biosynth.com
The following table summarizes the general effects of different types of substituents on the benzamide ring based on findings from various studies on benzamide derivatives.
Table 2: General Substituent Effects on the Benzamide Ring
| Substituent Type | General Effect on the Ring | Potential Impact on Biological/Catalytic Activity |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density of the ring. | Can enhance catalytic activity in oxidation reactions; may increase affinity for certain receptors. uni-mainz.deresearchgate.net |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -Cl) | Decreases electron density of the ring. | May be favorable for interactions with electron-rich pockets; can influence metabolic stability. researchgate.net |
| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, resonance donation. | Can enhance binding affinity through halogen bonding and improve membrane permeability. biosynth.comresearchgate.net |
| Bulky Groups | Introduce steric hindrance. | Can improve selectivity by preventing binding to off-target sites; may also hinder binding to the desired target. |
Conformational Analysis and its Correlation with Biological or Catalytic Activity
The three-dimensional conformation of a molecule is intrinsically linked to its activity. For flexible molecules like this compound, identifying the bioactive conformation—the spatial arrangement adopted when binding to a target—is crucial for understanding its mechanism of action and for designing more potent analogs. acs.org
Conformational analysis of substituted benzamides has shown that the torsional angle between the amide group and the phenyl ring is a key parameter. nih.govresearchgate.net This angle is influenced by the substituents on both the ring and the nitrogen atom. For N-isopropylbenzamide, the dihedral angle between the amide group and the phenyl ring has been determined to be 30.0 (3)°. nih.gov This non-planar arrangement can affect the molecule's ability to fit into a specific binding pocket.
The prediction of bioactive conformations is a significant challenge in drug design. researchgate.net Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule and identify low-energy conformers. nih.govcopernicus.org These predicted conformations can then be compared with experimental data from X-ray crystallography of ligand-receptor complexes to validate the models. acs.org
In the broader context of drug design, it is recognized that ligands often pay an energetic penalty to adopt a bioactive conformation that may not be the lowest energy state in solution. copernicus.org Therefore, designing molecules that are pre-organized into the bioactive conformation can lead to improved binding affinity. copernicus.org
Molecular Interactions and Ligand Target Engagement Studies in Vitro and Preclinical Models
Comprehensive searches for studies on the molecular interactions of 3-iodo-N-isopropylbenzamide have not yielded specific results. The following sections detail the absence of information for each specified area of inquiry.
There is no publicly available research that identifies or characterizes the binding of this compound to any specific macromolecular targets. While studies on the broader class of N-isopropylbenzamides suggest they may interact with enzymes or receptors, the precise targets for the 3-iodo derivative have not been elucidated. For instance, research on N-isopropylbenzamide indicates its potential as a pharmacophore in drug development due to its ability to interact with biological targets, but these targets are not specified for the 3-iodo isomer. Similarly, iodobenzamides, in general, are known to interact with macromolecules like proteins and nucleic acids through mechanisms such as hydrogen bonding and π-stacking, but specific data for this compound is absent.
No data from biochemical assays detailing the kinetic (e.g., association and dissociation rates) or thermodynamic properties of any ligand-target complexes involving this compound could be located. Such studies are crucial for understanding the affinity and stability of the compound's interactions with biological molecules. General methodologies for these types of characterizations, such as radioligand binding assays to determine the equilibrium dissociation constant (Kd), are well-established but have not been applied to this specific compound in any published research. nih.govnih.gov
The mechanism of action for this compound at both the cellular and subcellular levels remains uninvestigated in the available scientific literature. For the related compound N-isopropylbenzamide, it is suggested that its mechanism involves the inhibition of certain enzymes or receptors, but the exact pathways are not defined for any specific derivative. Studies on other iodobenzamide derivatives hint at potential anticancer and antimicrobial activities through mechanisms like inducing apoptosis or disrupting microbial cell membranes, but these findings are not specific to the this compound isomer.
There is no evidence to suggest that this compound has been developed or utilized as a molecular probe for the analysis of biochemical pathways. While N-isopropylbenzamide itself has been explored as a biochemical probe in proteomics research for studying N-terminally modified proteins, this application has not been extended to its 3-iodo derivative. The use of molecular probes in pathway analysis is a complex field, and the specific properties required for such a tool have not been documented for this compound.
No competitive binding assays involving this compound, its analogs, or other established ligands have been reported in the literature. Competitive binding assays are a standard method to determine the relative binding affinity of a compound to a target by measuring its ability to displace a labeled ligand. nih.govnanotempertech.com While general protocols for such assays are available, their application to this compound has not been documented.
Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.
Computational Chemistry and Molecular Modeling of 3 Iodo N Isopropylbenzamide
Conformational Analysis and Dynamic Simulations
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. For 3-iodo-N-isopropylbenzamide, the key flexible bonds are the C-N amide bond and the N-C bond of the isopropyl group. Rotation around these bonds gives rise to different conformers with varying energy levels.
Illustrative Research Findings: A potential energy surface scan could be performed by systematically rotating the dihedral angles of the C(aryl)-C(O) bond and the C(O)-N bond. This would likely identify several low-energy conformers. The most stable conformer would probably feature a trans relationship across the amide bond to minimize steric hindrance, a common feature in N-substituted benzamides. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound This table presents illustrative data based on typical computational chemistry outputs for similar molecules.
| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |
| 1 | 178.5° | 0.00 | Lowest energy, trans-amide conformation |
| 2 | -179.0° | 0.05 | Near-degenerate trans-amide conformation |
| 3 | 5.2° | 15.2 | High energy, cis-amide conformation |
| 4 | 88.9° | 8.5 | Transition state between conformers |
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scialert.netscilit.com This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.govpku.edu.cn
In a hypothetical scenario where this compound is investigated as an inhibitor of a specific enzyme, docking simulations would be performed to place it within the enzyme's active site. The simulation would predict the most stable binding pose and calculate a "docking score," an estimate of binding affinity. scirp.org The analysis would focus on potential non-covalent interactions, such as:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. researchgate.net
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's active site. researchgate.net This is a significant interaction for many halogenated drug candidates.
Hydrophobic Interactions: The phenyl ring and the isopropyl group can form favorable hydrophobic interactions with nonpolar amino acid residues in the active site.
Illustrative Research Findings: Docking this compound into a hypothetical kinase active site could reveal key interactions. For instance, the amide group might form hydrogen bonds with the "hinge" region of the kinase, a common binding motif for kinase inhibitors. The iodophenyl group could be situated in a hydrophobic pocket, with the iodine forming a halogen bond with a backbone carbonyl oxygen.
Table 2: Predicted Interactions of this compound in a Hypothetical Kinase Active Site This table presents illustrative data based on typical docking simulation outputs.
| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) | Predicted Energy Contribution (kcal/mol) |
| Amide N-H | Glu-85 (backbone C=O) | Hydrogen Bond | 2.9 | -2.5 |
| Amide C=O | Lys-33 (side chain N-H) | Hydrogen Bond | 3.1 | -1.8 |
| Iodine Atom | Leu-83 (backbone C=O) | Halogen Bond | 3.2 | -1.5 |
| Phenyl Ring | Val-18, Ala-31 | Hydrophobic | N/A | -2.1 |
| Isopropyl Group | Leu-135, Ile-148 | Hydrophobic | N/A | -1.7 |
| Total | Docking Score | -9.6 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govnih.gov These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties. For this compound, DFT calculations can determine a range of electronic descriptors.
Key descriptors include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.govsci-hub.se
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions.
Atomic Charges: Calculating the partial charge on each atom helps to understand bond polarities and sites susceptible to electrostatic interactions.
Illustrative Research Findings: DFT calculations on this compound would likely show the HOMO localized on the iodophenyl ring, indicating this is a likely site for electrophilic attack. The LUMO would likely be distributed across the benzamide (B126) system. The MEP map would show negative potential around the carbonyl oxygen and a region of positive potential (a "sigma-hole") on the iodine atom, confirming its potential for halogen bonding. researchgate.net
Table 3: Hypothetical Quantum Chemical Descriptors for this compound (DFT/B3LYP/6-31G)* This table presents illustrative data based on typical quantum chemical calculation outputs.
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
| Dipole Moment | 3.8 Debye | Moderate polarity |
| Electron Affinity | 1.1 eV | Tendency to accept an electron |
| Ionization Potential | 6.8 eV | Energy to remove an electron |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Modeling
QSAR and SBDD are powerful strategies in drug discovery used to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov
A QSAR model for a series of benzamide analogs, including this compound, would involve:
Synthesizing or acquiring a set of structurally related compounds.
Measuring their biological activity (e.g., IC50 for enzyme inhibition).
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods to build a mathematical equation that relates the descriptors to the activity. tandfonline.comsphinxsai.com
SBDD uses the three-dimensional structure of the target receptor to design new, more potent inhibitors. nih.gov After an initial hit like this compound is identified and its binding mode is predicted via docking (as in section 7.2), SBDD would involve modifying the molecule to improve its fit and interactions within the active site. For example, if an unoccupied hydrophobic pocket is near the isopropyl group, SBDD might suggest replacing it with a larger alkyl or cycloalkyl group to fill that pocket and increase binding affinity.
Illustrative Research Findings: A hypothetical QSAR model for a series of N-alkyl-iodobenzamides might show that activity is positively correlated with the size of the N-alkyl group (up to a point) and with the electron-withdrawing character of substituents on the phenyl ring.
Table 4: Hypothetical 2D-QSAR Model for a Series of Benzamide Analogs This table presents an illustrative QSAR equation and descriptor contributions.
| QSAR Model Equation |
| pIC50 = 1.52 * (ClogP) - 0.85 * (TPSA) + 0.45 * (MW) + 2.15 |
| Statistical Parameters |
| Correlation Coefficient (R²) |
| Cross-validated R² (Q²) |
| Descriptor |
| ClogP (Hydrophobicity) |
| TPSA (Topological Polar Surface Area) |
| MW (Molecular Weight) |
Prediction of Metabolic Pathways in Research Models (excluding human pharmacokinetic prediction)
In silico tools can predict the metabolic fate of a xenobiotic by identifying which parts of the molecule are most likely to be modified by metabolic enzymes, such as the Cytochrome P450 (CYP) family. tandfonline.comnih.govnih.gov These tools use rule-based systems derived from vast databases of known metabolic reactions or machine learning models. researchgate.netuib.no
For this compound, metabolism prediction software would analyze its structure to identify "sites of metabolism" (SoMs). oup.com Likely metabolic transformations in research models (e.g., rat liver microsomes) would include:
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring, likely at a position ortho or para to the amide group.
Aliphatic Hydroxylation: Hydroxylation of the isopropyl group.
N-Dealkylation: Removal of the isopropyl group to yield 3-iodobenzamide (B1666170).
Phase II Conjugation: If hydroxylated metabolites are formed, they could subsequently undergo glucuronidation or sulfation. oup.com
These predictions are valuable for designing experiments to identify actual metabolites and for understanding potential bioactivation or detoxification pathways. nih.gov
Illustrative Research Findings: A computational prediction might rank the different potential sites of metabolism. For example, the tertiary carbon of the isopropyl group and the C4 position of the phenyl ring might be identified as the most probable sites for CYP-mediated oxidation.
Table 5: Predicted Phase I Metabolites of this compound in a Research Model This table presents illustrative data based on typical outputs from metabolism prediction software.
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |
| 4-Hydroxy-3-iodo-N-isopropylbenzamide | Aromatic Hydroxylation | CYP2D, CYP3A |
| 3-Iodo-N-(2-hydroxy-1-methylethyl)benzamide | Aliphatic Hydroxylation | CYP2C, CYP3A |
| 3-Iodobenzamide | N-Dealkylation | CYP3A, CYP1A |
| 3-Iodo-N-isopropyl-5-hydroxybenzamide | Aromatic Hydroxylation | CYP2D |
Analytical Methodologies for Research Characterization of 3 Iodo N Isopropylbenzamide
Advanced Spectroscopic Characterization Techniques (beyond routine identification)
While routine spectroscopic methods like standard ¹H and ¹³C NMR are essential for initial structural confirmation, advanced techniques provide deeper insights into the molecule's behavior, from its metabolic fate in research models to its specific arrangement in the solid state.
High-Resolution Mass Spectrometry for Metabolite Identification (in research models)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying potential metabolites of 3-iodo-N-isopropylbenzamide in preclinical research models, such as in vitro liver microsomal incubations or in vivo rodent studies. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of elemental compositions for the parent compound and its metabolites.
The process involves administering the compound to a research model and analyzing biological samples (e.g., plasma, urine, or microsomal extracts) via liquid chromatography coupled to HRMS (LC-HRMS). By comparing the chromatograms of treated versus control samples, novel peaks corresponding to metabolites can be identified. The exact mass of these peaks is used to propose potential elemental formulas, and tandem MS (MS/MS) experiments generate fragmentation patterns that help elucidate the structure of the metabolites. Common metabolic pathways that could be investigated for this compound include de-iodination, aromatic or aliphatic hydroxylation, N-dealkylation, and amide hydrolysis.
Table 1: Hypothetical Metabolites of this compound and Their Expected HRMS Signatures
| Proposed Metabolite | Biotransformation | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ |
| N-isopropylbenzamide | De-iodination | C₁₀H₁₄NO | 164.1070 |
| 3-Iodo-N-isopropyl-hydroxybenzamide | Aromatic Hydroxylation | C₁₀H₁₂INO₂ | 306.0036 |
| 3-Iodobenzamide (B1666170) | N-Deisopropylation | C₇H₇INO | 247.9567 |
| 3-Iodobenzoic acid | Amide Hydrolysis | C₇H₅IO₂ | 248.9407 |
Solid-State NMR Spectroscopy
While solution-state NMR provides information about the average structure of a molecule in a specific solvent, Solid-State NMR (ssNMR) spectroscopy offers a detailed view of the molecule's structure and dynamics in its solid, crystalline, or amorphous form. This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which can significantly impact properties like solubility and stability.
For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to acquire high-resolution spectra of ¹³C and ¹⁵N nuclei. These spectra can distinguish between different polymorphs, as the distinct molecular packing and intermolecular interactions in each form lead to unique chemical shifts. Furthermore, ssNMR can probe the proximity between different atoms, providing crucial information about hydrogen bonding networks and molecular conformation in the solid state.
Table 2: Comparison of Information from Solution-State vs. Solid-State NMR
| Feature | Solution-State NMR | Solid-State NMR |
| Sample Phase | Dissolved in a solvent | Solid powder (crystalline or amorphous) |
| Structural Info | Time-averaged conformation in solution | Conformation in the solid lattice, packing |
| Polymorphism | Cannot distinguish polymorphs | Directly identifies and characterizes different polymorphs |
| Intermolecular Interactions | Indirectly inferred (e.g., H-bonding effects on shifts) | Directly probes internuclear distances and interactions |
| Key Techniques | COSY, HSQC, HMBC | CP-MAS, REDOR, TEDOR |
Vibrational Spectroscopy for Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's covalent bonds. americanpharmaceuticalreview.com These techniques are particularly sensitive to intermolecular forces, such as the hydrogen bonds that are characteristic of benzamides. americanpharmaceuticalreview.com The amide group of this compound contains a proton-donating N-H group and a proton-accepting carbonyl (C=O) group.
In the solid state, these groups typically participate in hydrogen bonding, forming chains or dimers. This interaction causes a predictable shift in their vibrational frequencies: the N-H stretching frequency decreases, while the C=O stretching frequency also tends to decrease compared to the non-hydrogen-bonded state. By analyzing the position and shape of these bands in the FTIR or Raman spectrum, researchers can confirm the presence and infer the strength of hydrogen bonding within the crystal lattice. For instance, IR data for the related 2-iodo-N-isopropyl-5-methylbenzamide shows a distinct N-H stretch at 3278 cm⁻¹ and a C=O stretch at 1640 cm⁻¹, indicative of these interactions. researchgate.net
Table 3: Characteristic IR Frequencies for Analyzing Intermolecular Interactions in N-Isopropylbenzamides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |
| N-H Stretch | 3200 - 3400 | Lower frequency indicates stronger H-bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms presence of the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms presence of the isopropyl group. mdpi.com |
| C=O Stretch (Amide I) | 1630 - 1680 | Position is sensitive to H-bonding and conformation. researchgate.net |
| N-H Bend (Amide II) | 1510 - 1570 | Coupled with C-N stretch; confirms amide structure. mdpi.com |
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is essential for separating this compound from unreacted starting materials, byproducts, or metabolites, as well as for precisely quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. A reversed-phase method, typically using a C18 column, is developed to separate the nonpolar analyte from more polar or less polar impurities. The compound is detected using a UV detector, often at multiple wavelengths to ensure no impurities are co-eluting under the main peak. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
For analyzing the compound in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eeer.org This technique combines the separation power of HPLC with the sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored, providing excellent selectivity and allowing for accurate quantification even at very low concentrations.
Table 4: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Elucidation and Co-crystal Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. anton-paar.comlibretexts.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. To perform the analysis, a high-quality single crystal of this compound must be grown. libretexts.org
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are resolved. anton-paar.com The resulting structural model unambiguously confirms the identity of the compound and reveals the details of its packing in the crystal lattice, including intermolecular interactions like hydrogen bonds and halogen bonds (involving the iodine atom). This information is crucial for understanding the compound's physical properties and for rational drug design. The technique is also used to analyze co-crystals, where this compound is crystallized with another molecule to modify its physical properties.
Table 5: Key Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. |
| Torsional Angles | Angles describing the rotation around chemical bonds, defining the conformation. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···O interactions. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. |
Biophysical Techniques for Ligand-Target Binding Characterization
Should this compound be investigated as a ligand for a specific biological target (e.g., a protein or enzyme), biophysical techniques are employed to characterize the binding interaction quantitatively.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. malvernpanalytical.com The resulting heat changes are measured after each injection, generating a binding isotherm. Fitting this curve provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). malvernpanalytical.comrsc.org This level of detail helps to elucidate the forces driving the binding event. cost-nectar.eu
Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. google.com This allows for the real-time monitoring of both the association and dissociation phases of the interaction. Analysis of the resulting sensorgram provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/kₐ).
Table 6: Key Outputs from ITC and SPR Binding Assays
| Parameter | Technique | Description |
| KD (Dissociation Constant) | ITC, SPR | Measures binding affinity; a lower KD indicates a stronger interaction. |
| n (Stoichiometry) | ITC | The molar ratio of ligand to target in the complex (e.g., 1:1, 2:1). cureffi.org |
| ΔH (Enthalpy Change) | ITC | The heat released (exothermic) or absorbed (endothermic) upon binding. cureffi.org |
| ΔS (Entropy Change) | ITC | The change in disorder of the system upon binding. cureffi.org |
| kₐ (Association Rate) | SPR | The rate at which the ligand-target complex forms. |
| kd (Dissociation Rate) | SPR | The rate at which the ligand-target complex breaks apart. |
Future Research Directions and Methodological Advancements for 3 Iodo N Isopropylbenzamide
Integration with Advanced Imaging Modalities for Preclinical Research Applications
The carbon-iodine bond in 3-iodo-N-isopropylbenzamide presents a prime opportunity for radiolabeling, making it a candidate for use in advanced imaging techniques. Future research should focus on incorporating radionuclides to enable visualization in preclinical models.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): The iodine atom can be replaced with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create radiotracers for PET and SPECT imaging. SPECT with ¹²³I-labeled compounds, such as ¹²³I-iodobenzamide (IBZM), has been utilized in clinical research to image dopamine (B1211576) D2 receptors. nih.gov Similarly, ¹²³I-N-isopropyl-p-iodoamphetamine (I-123 IMP) has been used for SPECT imaging in cerebrovascular diseases. nih.gov These examples highlight the feasibility of using iodo-containing compounds in nuclear imaging. Research could focus on developing and evaluating a radiolabeled version of this compound for its potential to target specific biological processes or tissues. For instance, the development of ¹⁸F-labeled (4-fluoro-3-iodobenzyl)guanidine (¹⁸F-FIBG) has shown improved imaging of norepinephrine (B1679862) transporter-expressing tumors. nih.gov
Preclinical Evaluation: Once radiolabeled, the biodistribution and pharmacokinetics of the resulting tracer would need to be thoroughly investigated in animal models. nih.gov This would involve quantitative in vivo SPECT/CT or PET/CT imaging to determine its uptake, specificity, and clearance from various organs. Such studies are crucial to assess its potential as a diagnostic or therapeutic agent. nih.govnih.gov The goal would be to identify specific tissues or disease states where the compound accumulates, providing a basis for its utility in preclinical research.
Exploration of Novel Biological Targets for Molecular Probe Development
The development of molecular probes is essential for understanding complex biological systems. nih.gov this compound can serve as a foundational structure for creating such probes to identify and characterize new biological targets.
Activity-Based Probes: The benzamide (B126) scaffold is present in a wide range of biologically active molecules. rsc.org Future work could involve modifying this compound to create activity-based probes. These probes are designed to covalently bind to active enzymes, allowing for their identification and functional characterization within a complex proteome. kuleuven.be
Target Identification and Validation: By incorporating reactive functionalities or reporter tags, derivatives of this compound could be used in chemical proteomics to "fish out" and identify novel protein binding partners. Once potential targets are identified, further biological studies would be required to validate these interactions and understand the functional consequences of binding. This approach has the potential to uncover new disease biomarkers or therapeutic targets.
Development of this compound as a Modular Scaffold for Chemical Biology Tools
The structure of this compound is amenable to chemical modification, making it a versatile scaffold for the construction of a variety of chemical biology tools. sigmaaldrich.com The presence of the iodo group allows for a range of cross-coupling reactions, enabling the attachment of different functional groups.
Bioconjugation and Click Chemistry: The iodo-substituent can be readily converted to other functionalities suitable for bioconjugation. For example, it could be transformed into an azide (B81097) or alkyne group, enabling its use in "click chemistry" reactions. This would allow for the efficient and specific attachment of the benzamide scaffold to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores. frontiersin.org
Fragment-Based Drug Discovery: The core structure of this compound can be used as a starting point in fragment-based drug discovery campaigns. By systematically modifying the substituents on the aromatic ring and the N-isopropyl group, a library of derivatives can be synthesized and screened for binding against various biological targets. This modular approach allows for the rapid exploration of chemical space to identify lead compounds for drug development.
Sustainable and Green Chemistry Approaches in this compound Synthesis and Reactivity
In line with the growing importance of sustainable practices in chemical synthesis, future research should focus on developing greener methods for the preparation and derivatization of this compound. ijnc.irunep.orgresearchgate.net
Greener Synthetic Routes: Traditional methods for amide synthesis often involve hazardous reagents and solvents. Research into alternative, more environmentally benign synthetic protocols is warranted. eurjchem.comfigshare.com This could include the use of catalytic methods that minimize waste, solvent-free reaction conditions, or the use of renewable starting materials. ijnc.ireurjchem.commlsu.ac.in The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should be a guiding factor in the development of new synthetic strategies. acs.org
Catalytic C-H Functionalization: Instead of starting with a pre-iodinated precursor, direct C-H iodination of N-isopropylbenzamide represents a more atom-economical approach. Recent advancements have shown that iridium-catalyzed C-H iodination of benzamides can be achieved under relatively mild conditions. acs.org Further development of such catalytic systems could provide a more efficient and sustainable route to this compound and its derivatives.
Design of Next-Generation Catalysts Based on this compound Architecture
The benzamide moiety is a known directing group in transition metal-catalyzed C-H functionalization reactions. acs.org The specific structure of this compound could be exploited in the design of novel catalysts.
Organocatalysis: Derivatives of 2-iodobenzamide (B1293540) have been shown to act as catalysts for oxidation reactions. researchgate.netresearchgate.net For example, 2-iodo-N-isopropyl-5-methoxybenzamide has been identified as a highly reactive and environmentally benign catalyst for alcohol oxidation. researchgate.net Future research could explore whether this compound or its derivatives can exhibit similar catalytic activity for a range of organic transformations.
Transition Metal Catalysis: The benzamide functional group can coordinate to metal centers, and this property can be harnessed to develop new transition metal catalysts. researchgate.netorientjchem.org By synthesizing complexes of this compound with metals like palladium, rhodium, or cobalt, it may be possible to create catalysts with unique reactivity and selectivity for reactions such as C-H activation and cross-coupling. shu.ac.uk The electronic and steric properties of the this compound ligand could be fine-tuned to optimize catalyst performance for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-iodo-N-isopropylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves iodination of N-isopropylbenzamide precursors using iodine sources (e.g., I₂ with oxidizing agents) under controlled conditions. Key factors include:
- Reagent Selection : Use of N-iodosuccinimide (NIS) or KI/Oxone systems for regioselective iodination .
- Temperature Control : Reactions performed at 0–25°C to minimize side reactions like diiodination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Yields range from 60–85% depending on stoichiometric ratios .
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be utilized to characterize this compound's structure?
- Methodological Answer :
- ¹H/¹³C NMR : The iodine atom induces deshielding of adjacent protons (e.g., aromatic H at C-2/C-4), observed as downfield shifts (δ 7.8–8.2 ppm). The isopropyl group shows a doublet at δ 1.2–1.4 ppm .
- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~500 cm⁻¹ (C-I stretch) confirms functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₀H₁₁INO = 304.9974) validates molecular composition .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines or uniform enzyme concentrations to reduce variability .
- Control for Iodine Lability : Monitor iodine loss via LC-MS in aqueous media, which may artificially reduce activity .
- Meta-Analysis : Compare dose-response curves across studies using the Hill equation to normalize potency (EC₅₀) and efficacy (Eₘₐₓ) metrics .
Q. How does the iodine substituent's electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : Iodine increases electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 h) for biaryl derivatives .
- Ortho-Directing Effects : The iodine atom directs metallation (e.g., LiTMP) to the C-2 position, enabling regioselective functionalization .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with kinase targets. The iodine atom often forms halogen bonds with backbone carbonyls (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on desolvation penalties caused by iodine’s hydrophobicity .
Q. How can crystallographic data (e.g., space groups, unit cell parameters) inform the solid-state properties of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 25.02 Å, b = 5.37 Å, c = 8.13 Å, and β = 98.5° reveal intermolecular N-H⋯O hydrogen bonds stabilizing the lattice .
- Hirshfeld Surface Analysis : Quantifies iodine’s contribution to crystal packing (typically 8–12% of total contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
